An In-Depth Technical Guide to the Molecular Structure of Ethyl Tetrahydro-2H-Pyran-3-Carboxylate
An In-Depth Technical Guide to the Molecular Structure of Ethyl Tetrahydro-2H-Pyran-3-Carboxylate
Abstract
Ethyl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic ester built upon the privileged tetrahydropyran (oxane) scaffold. This scaffold is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its ability to impart structural rigidity and desirable metabolic stability to bioactive molecules.[1] This technical guide provides an in-depth exploration of the molecular architecture of ethyl tetrahydro-2H-pyran-3-carboxylate, intended for researchers, chemists, and drug development professionals. We will dissect its core structure, delve into the critical nuances of its stereochemistry and conformational preferences, outline robust strategies for its synthesis, and detail the spectroscopic techniques required for its unambiguous characterization. The causality behind experimental design and the principles of structural validation are emphasized throughout, providing a framework for leveraging this versatile building block in complex molecular design and discovery programs.
The Tetrahydropyran Scaffold: A Privileged Motif
The tetrahydropyran (THP) ring system is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in nature is a testament to its stability and synthetic accessibility. In the context of drug development, the THP moiety is often employed as a bioisostere for phenyl or cyclohexyl rings, offering improved solubility and metabolic profiles. Molecules incorporating the 4H-Pyran nucleus, a related structure, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] Ethyl tetrahydro-2H-pyran-3-carboxylate serves as a key functionalized intermediate, providing a synthetically tractable handle for elaboration into more complex pharmaceutical agents and agrochemicals.[2]
Core Molecular Structure & Physicochemical Properties
The fundamental structure of ethyl tetrahydro-2H-pyran-3-carboxylate consists of a saturated oxane ring with an ethyl carboxylate substituent at the C-3 position. This arrangement dictates its chemical reactivity and three-dimensional shape.
Caption: 2D structure of ethyl tetrahydro-2H-pyran-3-carboxylate.
The table below summarizes the key physicochemical properties of the molecule and its close analogues. Data for the target compound are often predicted or inferred due to a greater body of literature on the corresponding acid and methyl ester.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [4] |
| CAS Number | 110811-34-2 (for 2-carboxylate isomer) | [3] |
| Parent Acid CAS | 873397-34-3 (for the carboxylic acid) | [2][5] |
| Appearance | Clear to yellow liquid (inferred) | [2] |
| Boiling Point | ~183°C at 760 mmHg (estimated from methyl ester) | [6] |
| XLogP3 | 0.8 | [4] |
| PSA (Polar Surface Area) | 35.5 Ų | [4] |
Stereochemistry and Conformational Analysis: The Third Dimension
The structural definition of ethyl tetrahydro-2H-pyran-3-carboxylate is incomplete without a thorough understanding of its stereochemistry.
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Chirality: The C-3 carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-ethyl tetrahydro-2H-pyran-3-carboxylate and (S)-ethyl tetrahydro-2H-pyran-3-carboxylate. In drug development, single enantiomers often exhibit superior efficacy and safety profiles, making stereocontrolled synthesis a critical consideration.
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Conformational Isomerism: The THP ring is not planar. It predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C-3 substituted THP ring, the ethyl carboxylate group will strongly favor the more stable equatorial position to avoid 1,3-diaxial interactions. The trans-isomeric form of substituted tetrahydropyrans is generally thermodynamically more stable.[7]
Caption: Chair conformations showing the energetic preference for the equatorial substituent.
Synthesis Strategies and Mechanistic Considerations
The synthesis of functionalized tetrahydropyrans is a well-established field in organic chemistry. The choice of synthetic route is dictated by the desired stereochemistry, functional group tolerance, and scalability.
Causality in Synthesis Design: The demand for enantiomerically pure compounds in pharmaceuticals necessitates the use of asymmetric synthesis. Organocatalytic domino reactions, for example, are highly effective for creating substituted pyrans with excellent control over stereochemical outcomes, often achieving high diastereomeric excess.[6] The selection of specific catalysts and solvents is crucial for directing the stereochemistry of the final product.[6]
Example Protocol: Intramolecular Hydroalkoxylation
A robust method for forming the THP ring is through the acid- or metal-catalyzed intramolecular cyclization of an appropriate δ-hydroxy olefin. This protocol is a conceptual representation of such a transformation.
Objective: To synthesize a substituted tetrahydropyran ring via intramolecular cyclization.
Materials:
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(E)-7-hydroxyoct-2-en-4-one (or similar alkenyl alcohol)
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Silver(I) triflate (AgOTf) or a Brønsted acid (e.g., PTSA)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alkenyl alcohol substrate.
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Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent.
-
Catalyst Introduction: Add the catalyst (e.g., 5 mol% AgOTf). The choice of a silver catalyst represents a mild and effective method for activating the olefin towards nucleophilic attack by the hydroxyl group.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.
Caption: General workflow for the synthesis of a tetrahydropyran ring.
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
| Technique | Predicted Data for Ethyl Tetrahydro-2H-Pyran-3-Carboxylate | Structural Insight |
| ¹H NMR | δ 4.1-4.2 ppm (q, 2H, -OCH₂ CH₃); δ 3.3-4.0 ppm (m, 3H, H2 & H6 protons adjacent to ring oxygen); δ 2.4-2.6 ppm (m, 1H, H3 proton); δ 1.5-2.1 ppm (m, 4H, H4 & H5 ring protons); δ 1.2-1.3 ppm (t, 3H, -OCH₂CH₃ ) | Confirms the presence of the ethyl ester and the saturated THP ring. Coupling patterns reveal neighbor relationships between protons. |
| ¹³C NMR | δ ~173 ppm (C=O, ester); δ ~68 ppm (C6); δ ~61 ppm (C2); δ ~60 ppm (-C H₂CH₃); δ ~45 ppm (C3); δ ~25-30 ppm (C4, C5); δ ~14 ppm (-OCH₂C H₃) | Provides a carbon count and identifies the chemical environment of each carbon atom, confirming key functional groups. |
| FT-IR | ~2850-2960 cm⁻¹ (C-H alkane stretch); ~1735 cm⁻¹ (C=O ester stretch, strong); ~1100-1200 cm⁻¹ (C-O-C ether stretch, strong) | Identifies the key functional groups: the ester carbonyl and the cyclic ether linkage. |
| Mass Spec (EI) | m/z 158 (M⁺, molecular ion); m/z 113 ([M-OEt]⁺); m/z 85 ([M-COOEt]⁺) | Confirms the molecular weight and provides evidence of structural fragments consistent with the proposed molecule. |
Applications in Research and Drug Development
Ethyl tetrahydro-2H-pyran-3-carboxylate is not an end product but a valuable starting point. Its bifunctional nature—a cyclic ether and an ester—allows for diverse chemical transformations. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, opening pathways to a vast chemical space.[2]
Caption: Logical flow from a building block to complex molecular targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of ethyl tetrahydro-2H-pyran-3-carboxylate is essential. Based on data from structurally related compounds, the following precautions are advised.
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Hazard Profile: Assumed to be an irritant to the skin and eyes.[6][8] May be harmful if swallowed.[3]
-
Handling: Use in a well-ventilated area or fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][9] Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[2][9]
References
- Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
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Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(3), 299-305. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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